![molecular formula C23H25FN2O6 B607348 Eplivanserin fumarate CAS No. 130580-02-8](/img/structure/B607348.png)
Eplivanserin fumarate
Übersicht
Beschreibung
Eplivanserin is an inverse agonist on the serotonin receptor subtype 5-HT 2A . Unlike older sedating drugs acting on 5-HT 2A receptors, eplivanserin has practically no affinity to dopamine, histamine, and adrenergic receptors .
Synthesis Analysis
Eplivanserin fumarate is a complex compound with the molecular formula C42H46F2N4O8 . The synthesis of Eplivanserin fumarate involves various chemical reactions, including the formation of double bonds and stereochemistry .Physical And Chemical Properties Analysis
Eplivanserin fumarate has a molecular weight of 772.8 g/mol . It has a complex structure with various chemical properties, including double bonds and stereochemistry .Wissenschaftliche Forschungsanwendungen
Treatment of Sleep Disorders
Eplivanserin has been used in trials studying the treatment of sleep disorders . It has shown potential in increasing sleep efficiency and decreasing the number of episodes of wakefulness after sleep onset .
Management of Insomnia
Eplivanserin has been studied for its potential use in the treatment of insomnia . Its mechanism of action as a 5-HT2A receptor antagonist could potentially help in managing insomnia.
Wirkmechanismus
Target of Action
Eplivanserin, also known as SR-46349B, primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) . These receptors are part of the serotonin receptor family and play a crucial role in the function of the central nervous system.
Mode of Action
Eplivanserin acts as an inverse agonist on the 5-HT2A receptor . This means that it binds to these receptors and reduces their activity rather than increasing it. Unlike older sedating drugs acting on 5-HT2A receptors, eplivanserin has practically no affinity to dopamine, histamine, and adrenergic receptors .
Biochemical Pathways
It is known that the drug’s antagonistic action on the 5-ht2a receptor can influence serotonin signaling, which plays a role in numerous physiological processes, including mood regulation, sleep, and pain perception .
Result of Action
The molecular and cellular effects of Eplivanserin’s action primarily involve the modulation of serotonin signaling due to its antagonistic effect on the 5-HT2A receptor . This can lead to changes in neuronal activity and neurotransmission, potentially impacting processes such as sleep, mood regulation, and pain perception.
Action Environment
It is known that various factors, including genetic variations, diet, lifestyle, and exposure to other drugs or substances, can influence the pharmacokinetics and pharmacodynamics of a drug
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H21FN2O2.C4H4O4/c2*1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h2*3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b2*12-9+,21-19-;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLKLYQQDLHHBH-ABDBJYMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO/N=C(\C1=CC=CC=C1F)/C=C/C2=CC=C(C=C2)O)C.CN(CCO/N=C(\C1=CC=CC=C1F)/C=C/C2=CC=C(C=C2)O)C.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46F2N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033898 | |
Record name | Eplivanserin fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130580-02-8 | |
Record name | Eplivanserin fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130580028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eplivanserin fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SR 46349 hemifumarate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPLIVANSERIN FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT8UYC46KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.